![molecular formula C8H13NO B13453149 6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
6-Azaspiro[3.5]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. For instance, the reaction of 1,6-diaminohexane with cyclohexanone under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions: 6-Azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
6-Azaspiro[3.5]nonan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain biological pathways.
Industry: Utilized in the development of novel materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[3.5]nonan-1-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 7-Azaspiro[3.5]nonan-6-one
- 2-Azaspiro[3.5]nonan-1-one
- 6-Oxa-2-azaspiro[3.5]nonan-1-one
Comparison: 6-Azaspiro[3.5]nonan-1-one is unique due to its specific ring structure and the position of the nitrogen atom. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. For example, 7-Azaspiro[3.5]nonan-6-one has a different nitrogen position, which can influence its chemical properties and interactions .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
6-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-2-4-8(7)3-1-5-9-6-8/h9H,1-6H2 |
Clave InChI |
WEROCUKGUIPXKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC2=O)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)

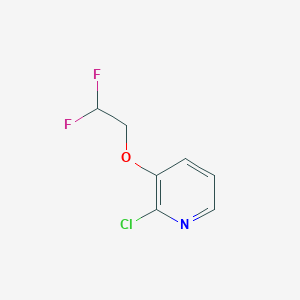
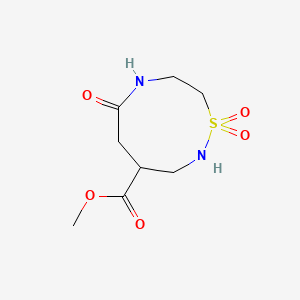
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)
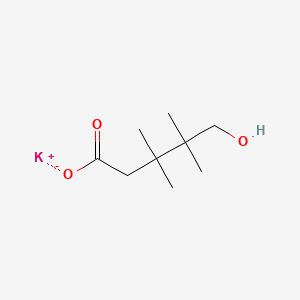
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
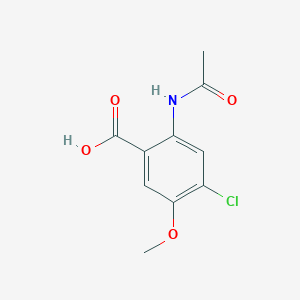

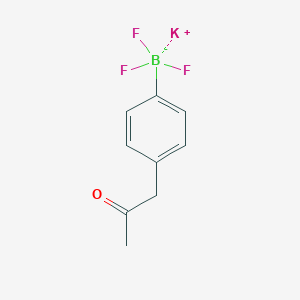
![4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)


dimethylsilane](/img/structure/B13453156.png)
